molecular formula C21H30N4O6 B028079 N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide CAS No. 103145-74-0

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide

Cat. No.: B028079
CAS No.: 103145-74-0
M. Wt: 434.5 g/mol
InChI Key: VVGFLHRPYCTXGJ-IRXDYDNUSA-N
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Description

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide is a synthetic compound that belongs to the class of peptide derivatives. This compound is characterized by the presence of a carbobenzyloxy group, which serves as a protecting group for the amino acid residues. The compound is often used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide typically involves the stepwise coupling of protected amino acids The process begins with the protection of the amino group of proline using a carbobenzyloxy group This is followed by the coupling of proline with leucine and glycine, each protected by appropriate groups to prevent unwanted side reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of amino acids. The use of high-purity reagents and solvents ensures the production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of peptide-based materials and as a reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-carbobenzyloxy-prolyl-leucyl-glycine: Lacks the N-hydroxy group but shares similar structural features.

    N-carbobenzyloxy-prolyl-leucyl-alanine: Contains alanine instead of glycine.

    N-carbobenzyloxy-prolyl-leucyl-serine: Contains serine instead of glycine.

Uniqueness

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide is unique due to the presence of the N-hydroxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with specific molecular targets.

Biological Activity

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide, a synthetic compound belonging to the class of peptide derivatives, has garnered attention for its biological activity, particularly as an inhibitor of prolidase. This article explores the compound's mechanism of action, biochemical pathways, research applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a carbobenzyloxy group that serves as a protecting group for amino acid residues. The compound can be represented chemically as follows:

  • Chemical Name : Benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
  • Molecular Formula : C₁₃H₁₈N₄O₃
  • CAS Number : 103145-74-0

The compound exhibits solubility in various solvents, including methanol, where it appears almost transparent.

Target of Action

The primary target of this compound is prolidase , an enzyme crucial for the metabolism of proline-containing dipeptides.

Mode of Action

This compound acts as a potent inhibitor of prolidase, leading to the accumulation of proline-containing dipeptides. The inhibition affects several biochemical pathways associated with protein metabolism and cellular signaling.

Biochemical Pathways

The inhibition of prolidase disrupts normal metabolic processes involving proline, which may have implications for conditions such as fibrosis and wound healing. Prolidase activity is essential for recycling proline from collagen degradation products; thus, its inhibition can alter collagen turnover and affect tissue repair mechanisms .

Research Applications

This compound has a wide range of applications across various fields:

  • Chemistry : Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
  • Biology : Employed in the study of protein-protein interactions and enzyme-substrate interactions.
  • Medicine : Investigated for potential therapeutic applications, including drug delivery systems and treatments for fibrotic diseases.
  • Industry : Utilized in producing peptide-based materials and as a reagent in chemical synthesis.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential therapeutic benefits of this compound:

  • Inhibition Studies :
    • A study demonstrated that this compound effectively inhibits prolidase activity in vitro, leading to significant changes in proline metabolism. The IC50 values indicated strong inhibitory effects compared to control groups .
  • Therapeutic Applications :
    • Research has explored its role in treating conditions characterized by excessive collagen deposition, such as scleroderma and liver fibrosis. In animal models, administration of the compound resulted in improved tissue remodeling and reduced fibrosis markers .
  • Peptide Synthesis :
    • As a versatile building block in peptide synthesis, this compound has been utilized to create cyclic peptides with enhanced biological activity. These peptides have shown promise in drug delivery systems due to their stability and bioavailability.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
N-carbobenzyloxy-prolyl-leucyl-glycineContains N-hydroxy groupProlidase inhibitor
N-carbobenzyloxy-prolyl-leucyl-alanineLacks N-hydroxy groupWeaker prolidase inhibition
N-carbobenzyloxy-prolyl-leucyl-serineContains serine instead of glycineVariable activity depending on context

The presence of the N-hydroxy group in N-carbobenzyloxy-prolyl-leucyl-glycine enhances its reactivity and interaction with specific molecular targets compared to similar compounds lacking this modification.

Properties

IUPAC Name

benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O6/c1-14(2)11-16(19(27)22-12-18(26)24-30)23-20(28)17-9-6-10-25(17)21(29)31-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17,30H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGFLHRPYCTXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340097
Record name Z-Pro-Leu-Gly hydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103145-74-0
Record name Z-Pro-Leu-Gly hydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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